REACTION_CXSMILES
|
N1C=CC=N1.Cl[C:7]1[N:8]=[C:9]([NH:18][CH2:19][C:20]2[CH:25]=[CH:24][C:23]3[O:26][CH2:27][CH2:28][O:29][C:22]=3[CH:21]=2)[C:10]2[C:15]([CH3:16])=[C:14]([CH3:17])[S:13][C:11]=2[N:12]=1>>[CH3:16][C:15]1[C:10]2[C:9]([NH:18][CH2:19][C:20]3[CH:25]=[CH:24][C:23]4[O:26][CH2:27][CH2:28][O:29][C:22]=4[CH:21]=3)=[N:8][CH:7]=[N:12][C:11]=2[S:13][C:14]=1[CH3:17]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
|
N1N=CC=C1
|
Name
|
2-chloro-5,6-dimethyl-4-(3,4-ethylendioxybenzylamino)-thieno-[2,3-d]-pyrimidine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC=1N=C(C2=C(N1)SC(=C2C)C)NCC2=CC1=C(C=C2)OCCO1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
CC1=C(SC=2N=CN=C(C21)NCC2=CC1=C(C=C2)OCCO1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |